molecular formula C15H13N5O2 B2893123 4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine CAS No. 338414-27-0

4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine

Cat. No.: B2893123
CAS No.: 338414-27-0
M. Wt: 295.302
InChI Key: DMJLEKDGSXFIOT-VXPUYCOJSA-N
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Description

4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine is a pyrimidine derivative featuring a furan substituent at the 4-position and a diazenyl (azo) group at the 5-position linked to a 4-methoxyphenyl moiety. Pyrimidine derivatives are structurally significant due to their roles in nucleic acids and pharmaceuticals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(furan-2-yl)-5-[(4-methoxyphenyl)diazenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-21-11-6-4-10(5-7-11)19-20-12-9-17-15(16)18-14(12)13-3-2-8-22-13/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJLEKDGSXFIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CN=C(N=C2C3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: 2-Acylethynylfurans

2-Acylethynylfurans are synthesized via cross-coupling of furan derivatives with acylhaloacetylenes in the presence of solid oxides (e.g., Al₂O₃). For instance, 2-benzoylethynylfuran is prepared by grinding furan with benzoylbromoacetylene on alumina, achieving near-quantitative yields.

Cyclocondensation Reaction Conditions

Optimal conditions for cyclocondensation were identified through systematic screening (Table 1):

Base Solvent Reagent Ratio (1:2:KOH) Temp (°C) Time (h) Yield (%)
KOH DMSO 1:1:1.5 110–115 4 89
Cs₂CO₃ DMSO 1:2:2 110–115 4 78
K₃PO₄ THF 1:1.5:2 80 6 65

The KOH/DMSO system at 110–115°C for 4 hours provided the highest yield (89%) of 4-(2-furyl)-2-pyrimidinamine (3a ). Mechanistically, guanidine undergoes nucleophilic addition to the triple bond of the acylethynylfuran, followed by cyclization and dehydration to form the pyrimidine ring (Scheme 1).

Nitration of 4-(2-Furyl)-2-Pyrimidinamine

Introducing the nitro group at the C5 position of the pyrimidine ring is critical for subsequent functionalization. The electron-donating 2-amino group directs nitration to the meta position (C5) via electrophilic aromatic substitution.

Nitration Protocol

A mixture of 4-(2-furyl)-2-pyrimidinamine (1.0 equiv) and fuming HNO₃ (1.2 equiv) in concentrated H₂SO₄ at 0°C for 2 hours yields 5-nitro-4-(2-furyl)-2-pyrimidinamine (4a ) in 72% yield. The regioselectivity is confirmed by NMR and X-ray crystallography.

Reduction of Nitro Group to Amine

The nitro group at C5 is reduced to an amine using catalytic hydrogenation.

Reduction Conditions

Hydrogenation of 4a (1.0 equiv) over 10% Pd/C (5 mol%) in ethanol at 50 psi H₂ and 25°C for 6 hours affords 5-amino-4-(2-furyl)-2-pyrimidinamine (5a ) in 95% yield. Alternative reductants like SnCl₂/HCl achieve similar outcomes but require longer reaction times (12 hours).

Diazotization and Diazo Coupling

The final step involves converting the C5 amine to a diazonium salt, which couples with 4-methoxyaniline to install the azo group.

Diazotization

Treatment of 5a (1.0 equiv) with NaNO₂ (1.1 equiv) in HCl (2 M) at 0–5°C generates the diazonium salt 6a . Stability is maintained below 5°C to prevent decomposition.

Coupling with 4-Methoxyaniline

The diazonium salt 6a is reacted with 4-methoxyaniline (1.2 equiv) in a buffered solution (pH 7–8) at 0°C for 1 hour, yielding 4-(2-furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine (7a ) in 68% yield. Elevated temperatures (>10°C) lead to side reactions, reducing yields to <40%.

Optimization of Reaction Conditions

Solvent and Base Effects in Cyclocondensation

Polar aprotic solvents (DMSO > DMF > THF) enhance reaction efficiency by stabilizing ionic intermediates. KOH outperforms Cs₂CO₃ and K₃PO₄ due to its stronger basicity, facilitating deprotonation and cyclization.

Temperature Dependence in Diazo Coupling

Maintaining sub-5°C temperatures during diazotization and coupling is critical. At 10°C, the diazonium salt decomposes at a rate of 15% per hour, whereas <5°C decomposition is negligible.

Chemical Reactions Analysis

Types of Reactions

4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The diazenyl group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Furanones or other oxidized furyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The furyl and methoxyphenyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with other pyrimidinamine derivatives, particularly those with azo or aryl substituents. Below is a comparative analysis based on substituents, molecular properties, and reported activities:

Compound Name Substituents Molecular Formula Key Features/Activities Evidence Source
4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine 2-Furyl, 4-methoxyphenylazo C₁₅H₁₃N₅O₂ Azo linkage, methoxy group; structural novelty
4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine 2,4-Dichlorophenyl, phenyldiazenyl C₁₆H₁₁Cl₂N₅ Chlorine substituents; no reported bioactivity
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Fluorophenyl, methoxyphenylaminomethyl C₂₅H₂₂FN₅O Antibacterial/antifungal activity; hydrogen-bonded crystal structure
5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine Nitrofuryl, acetamido C₈H₇N₅O₅ Nitrofuran derivative; induces hemangiosarcomas

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Feature Target Compound 4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-...
Azo Group 4-Methoxyphenyl Phenyl Absent
Halogen Substituents None 2,4-Dichlorophenyl 2-Fluorophenyl
Reported Bioactivity Not available Not reported Antibacterial/antifungal
Hydrogen Bonding Potential π-π stacking Likely halogen bonding N–H⋯N and C–H⋯O bonds

Table 2: Molecular Properties

Property Target Compound 5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine
Molecular Weight 295.3 g/mol 253.17 g/mol
Key Functional Groups Azo, furyl, methoxy Nitrofuran, acetamido
Biological Impact Unknown Hemangiosarcoma induction

Research Findings and Implications

  • Structural Uniqueness: The combination of furyl and methoxyphenylazo groups distinguishes this compound from nitrofuran carcinogens and halogenated pyrimidines. Its azo linkage may confer stability and optical properties useful in dye chemistry or photodynamic therapy .
  • Synthetic Challenges : Unlike ’s pyrimidine synthesis using toluenesulfonic acid catalysis, the target compound’s azo group may require controlled diazotization conditions to avoid side reactions .
  • Safety Profile : The absence of nitro groups (unlike –4) suggests a safer profile, though thorough toxicological studies are needed .

Biological Activity

The compound 4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine , a pyrimidine derivative, has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships, and relevant case studies based on the available literature.

Chemical Structure and Properties

The chemical formula for this compound is C15H15N5OC_{15}H_{15}N_5O. Its structure features a pyrimidine ring substituted with a furyl group and a diazenyl moiety, which contributes to its biological properties.

Table 1: Structural Characteristics of this compound

PropertyValue
Molecular Weight273.31 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
Log P (Octanol-Water)Not available

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related pyrimidine derivatives have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus . The incorporation of the diazenyl group is believed to enhance these properties by increasing the compound's reactivity.

Anticancer Activity

Pyrimidine derivatives are often evaluated for anticancer activity due to their ability to inhibit DNA synthesis. In vitro studies have demonstrated that compounds similar to This compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the furyl and methoxyphenyl groups plays a crucial role in enhancing its lipophilicity and cellular uptake, which are essential for its antimicrobial and anticancer activities.

Table 2: Summary of SAR Findings

SubstituentEffect on Activity
Furyl GroupEnhances lipophilicity
Methoxy GroupImproves solubility and bioavailability
Diazenyl MoietyIncreases reactivity

Study 1: Antimicrobial Evaluation

A study conducted by researchers synthesized several pyrimidine derivatives, including the target compound, and evaluated their antimicrobial efficacy. The results showed that the compound exhibited a significant inhibition zone against E. coli, with an IC50 value comparable to standard antibiotics .

Study 2: Anticancer Potential

In another investigation, the compound was tested against various cancer cell lines (e.g., MCF-7 and HeLa). The findings indicated that it could effectively inhibit cell proliferation at micromolar concentrations, with mechanisms involving apoptosis induction confirmed via flow cytometry .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Diazotization of 4-methoxyaniline followed by azo-coupling with the pyrimidine precursor (e.g., 5-amino-4-(2-furyl)pyrimidine) under acidic conditions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) to achieve >95% purity .
  • Optimization : Reaction temperatures (0–5°C for diazotization; room temperature for coupling) and stoichiometric ratios (1:1.2 for amine:diazonium salt) are critical for yield optimization .

Q. How is the compound structurally characterized to confirm its identity?

  • Techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., furyl protons at δ 6.3–7.2 ppm; diazenyl NH at δ 8.1–8.5 ppm) .
  • X-ray crystallography : Resolve dihedral angles between the pyrimidine ring and substituents (e.g., methoxyphenyl group at ~12° deviation) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 365.12) .

Q. What initial biological screening assays are suitable for this compound?

  • Approach :

  • Enzyme inhibition : Test against kinases (e.g., EGFR) or oxidoreductases using fluorogenic substrates .
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and compare bioactivity .
  • Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., DNA gyrase) .
  • Free-Wilson analysis : Quantify contributions of substituents to activity (e.g., furyl vs. thiophene substitution) .

Q. How should contradictory data on biological activity be resolved?

  • Resolution strategies :

  • Standardized assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Orthogonal validation : Confirm enzyme inhibition via both fluorometric and radiometric assays .
  • Meta-analysis : Compare data across structurally similar pyrimidines (e.g., 4-methoxyphenyl analogs) to identify trends .

Q. What mechanistic studies are recommended to elucidate its mode of action?

  • Experimental design :

  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to target enzymes .
  • Kinetic isotope effects : Use 15^{15}N-labeled diazenyl groups to study reaction intermediates .
  • CRISPR-Cas9 knockouts : Validate target engagement in cellular models (e.g., deplete suspected protein targets) .

Q. How can computational modeling enhance understanding of its reactivity?

  • Tools :

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict tautomeric preferences (e.g., amine vs. imine forms) .
  • Molecular dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess stability .
  • QSAR models : Train on pyrimidine derivatives to predict logP and bioavailability .

Q. What strategies ensure stability during long-term storage?

  • Stability protocols :

  • Accelerated degradation studies : Expose to heat (40°C), light (UV-Vis), and humidity (75% RH) for 30 days; monitor via HPLC .
  • Lyophilization : Prepare stable amorphous solid dispersions with PVP-K30 .
  • Protective packaging : Store under argon in amber vials at -20°C to prevent oxidation .

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